REACTION_SMILES
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[Ag:21]=[O:22].[CH3:3][O:4][c:5]1[cH:6][cH:7][c:8]([O:9][c:10]2[cH:11][c:12]([CH:13]=[O:14])[cH:15][cH:16][cH:17]2)[cH:18][cH:19]1.[Na+:2].[OH-:1].[OH2:20]>>[OH:1][C:13]([c:12]1[cH:11][c:10]([O:9][c:8]2[cH:7][cH:6][c:5]([O:4][CH3:3])[cH:19][cH:18]2)[cH:17][cH:16][cH:15]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ag]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Oc2cccc(C=O)c2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(Oc2cccc(C(=O)O)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |